

2-Chloro-4-methoxypyridin-3-amine CAS number 173435-34-2

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Compound of Interest

Compound Name: 2-Chloro-4-methoxypyridin-3-amine

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An In-Depth Technical Guide to **2-Chloro-4-methoxypyridin-3-amine** (CAS: 173435-34-2)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **2-Chloro-4-methoxypyridin-3-amine**, a key building block for professionals in pharmaceutical research and development. We will delve into its chemical identity, structural significance, reactivity, and strategic applications in medicinal chemistry, supported by practical handling protocols.

Core Compound Identity and Physicochemical Properties

2-Chloro-4-methoxypyridin-3-amine is a substituted pyridine derivative recognized for its utility as a versatile scaffold in the synthesis of complex organic molecules.[1][2] The unique arrangement of its functional groups—a chloro atom, an amino group, and a methoxy group on the pyridine core—offers multiple reaction sites, making it a valuable precursor for creating diverse chemical libraries and active pharmaceutical ingredients (APIs).[3]

The chloro and methoxy groups, in particular, are well-regarded in drug discovery for their ability to modulate a compound's electronic properties, membrane permeability, and metabolic stability, often leading to significant improvements in potency and pharmacokinetic profiles.[4]
[5]

Table 1: Physicochemical and Structural Data

Property	Value	Source(s)
CAS Number	173435-34-2	[1][2][6]
Molecular Formula	C ₆ H ₇ ClN ₂ O	[1][2][7]
Molecular Weight	158.59 g/mol	[1][8]
Appearance	Solid	[2]
Purity	Typically ≥95%	[9]
InChI	InChI=1S/C6H7ClN2O/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3	[2][7]
InChIKey	WFRJJULDLVGSNR-UHFFFAOYSA-N	[2][7]
SMILES	<chem>COC1=C(C(=NC=C1)Cl)N</chem>	[7]
Synonyms	3-Amino-2-chloro-4-methoxypridine, 2-Chloro-4-methoxy-pyridin-3-ylamine	[1][2]

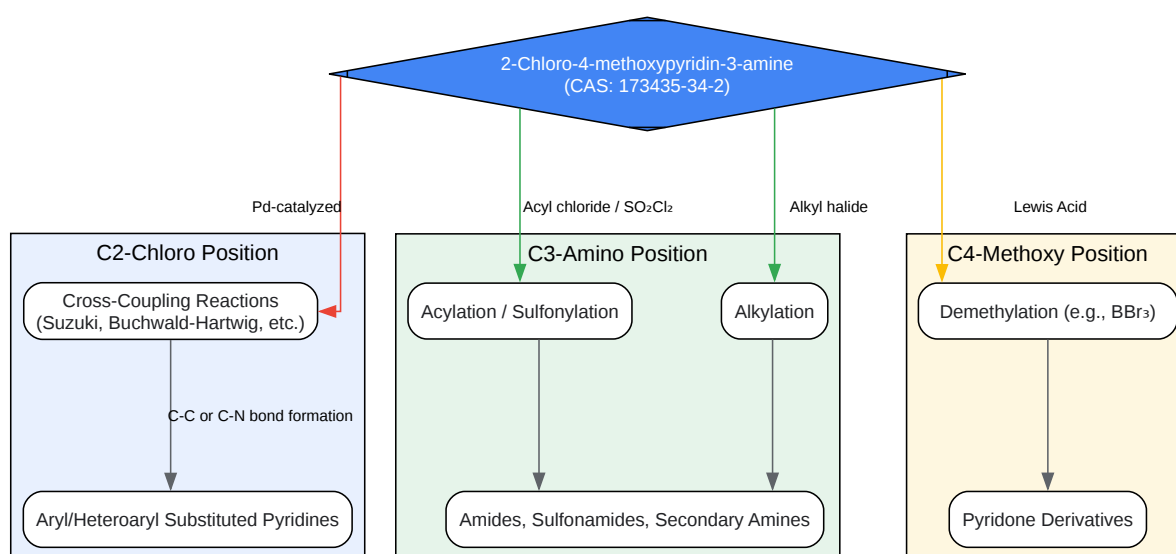
Reactivity Profile and Strategic Applications in Synthesis

The synthetic value of **2-Chloro-4-methoxypyridin-3-amine** stems from the distinct reactivity of its substituents. The chlorine atom at the 2-position is a competent leaving group, making the molecule an excellent substrate for nucleophilic aromatic substitution (S_NAr) reactions. This site is commonly targeted for carbon-carbon and carbon-heteroatom bond formation, such as in Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions.

The primary amine at the 3-position serves as a versatile nucleophile or can be readily converted into other functional groups. It is an ideal handle for amide bond formation, sulfonylation, or alkylation to build out molecular complexity. The methoxy group at the 4-position is a key modulator of the pyridine ring's electronics, influencing the regioselectivity of

further reactions. In some synthetic strategies, methoxypyridines can also function as masked pyridones, which can be unmasked in later steps.[10]

This multi-functional nature allows for a logical and stepwise approach to constructing complex target molecules, a critical advantage in multi-step drug synthesis campaigns.



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Figure 1: Key reaction pathways for **2-Chloro-4-methoxypyridin-3-amine**.

Illustrative Synthetic Workflow: A Conceptual Protocol

While the precise, scaled manufacturing process for 173435-34-2 is proprietary, a general synthesis can be conceptualized based on established pyridine chemistry, such as methods used for structurally similar compounds like 2-chloro-3-amino-4-methylpyridine.[11][12][13] The

workflow often involves constructing the substituted pyridine ring followed by functional group interconversions.

Conceptual Step-by-Step Synthesis:

- **Ring Formation:** A common strategy involves the condensation and cyclization of acyclic precursors. For instance, a reaction analogous to the Knoevenagel condensation followed by acid-catalyzed cyclization can form a substituted pyridone core.
- **Chlorination:** The pyridone intermediate is then chlorinated, typically using potent agents like phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2), to install the chlorine atom at the 2-position.^[12]
- **Nitration/Reduction or Amination:** An amino group is introduced at the 3-position. This can be achieved through a nitration step followed by reduction, or through other amination protocols. The directing effects of the existing substituents are critical for achieving the correct regiochemistry.
- **Purification:** The final product is isolated and purified using standard laboratory techniques such as recrystallization or column chromatography to achieve the high purity required for pharmaceutical applications.



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Figure 2: A conceptual workflow for the synthesis of substituted pyridines.

Safety, Handling, and Storage Protocols

Proper handling of **2-Chloro-4-methoxypyridin-3-amine** is essential to ensure laboratory safety. The compound is classified as harmful.^[14] Adherence to the following guidelines is mandatory.

Table 2: Hazard and Precautionary Information

Classification	Code	Description	Source(s)
Hazard Statements	H302	Harmful if swallowed.	[14]
	H312	Harmful in contact with skin.	
	H315	Causes skin irritation.	
	H318	Causes serious eye damage.	
	H332	Harmful if inhaled.	
	H335	May cause respiratory irritation.	
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	[14] [15]
	P270	Do not eat, drink or smoke when using this product.	
	P280	Wear protective gloves/protective clothing/eye protection/face protection.	
	P301+P312	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	
	P302+P352	IF ON SKIN: Wash with plenty of soap and water.	
	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes.	

Remove contact lenses, if present and easy to do. Continue rinsing.

Self-Validating Handling and Emergency Procedures

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[\[16\]](#)
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[\[16\]](#)[\[17\]](#)
- First Aid Measures:
 - Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[\[14\]](#)[\[17\]](#)
 - Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs. [\[17\]](#)
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[\[16\]](#)[\[17\]](#)
 - Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and contact a poison control center or physician immediately.[\[14\]](#)[\[17\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and strong acids.[\[16\]](#) An inert atmosphere is recommended for long-term storage.
- Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

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